molecular formula C28H22ClN5O3 B2455200 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one CAS No. 1032001-36-7

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one

Cat. No.: B2455200
CAS No.: 1032001-36-7
M. Wt: 511.97
InChI Key: UEBXSPWOIKJWFI-UHFFFAOYSA-N
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Description

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one is a complex organic compound that features a combination of isoxazole, piperidine, and benzyl groups

Properties

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-7-methyl-1,8-naphthyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22ClN5O3/c1-17-6-11-22-25(36)23(28-31-26(32-37-28)19-7-9-21(29)10-8-19)15-34(27(22)30-17)16-24(35)33-13-12-18-4-2-3-5-20(18)14-33/h2-11,15H,12-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBXSPWOIKJWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)N3CCC4=CC=CC=C4C3)C5=NC(=NO5)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoxazole ring, sulfonylation, and subsequent coupling with piperidine and benzyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles (amines, thiols), often in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
This compound serves as a promising scaffold for the development of new pharmaceuticals. Its structural features suggest potential efficacy in treating neurological disorders due to the presence of the piperidine moiety. The oxadiazole ring is known for enhancing lipophilicity and cellular permeability, which are critical for drug design .

Anticancer Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. Studies have shown that compounds containing the oxadiazole moiety can sensitize cancer cells to chemotherapeutic agents like cisplatin. This sensitization is attributed to the ability of these compounds to enhance drug transportation across cell membranes and improve their interaction with biological targets .

Synthetic Utility

Organic Synthesis
The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, facilitating the construction of chemical libraries for drug discovery. The synthesis typically involves multi-step procedures including cycloaddition reactions and palladium-catalyzed cross-coupling reactions.

Industrial Production
In an industrial setting, optimization of synthetic routes is crucial for maximizing yield and purity. Techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) are employed to refine production processes.

Mechanism of Action
The mechanism of action involves interaction with specific molecular targets within cells. For instance, the compound may inhibit certain enzymes or modulate receptor activity associated with neurological pathways or cancer progression .

Case Studies and Research Findings
Several studies highlight the biological effects of this compound:

  • A study demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Another research effort focused on synthesizing derivatives that enhance the anticancer efficacy when used in combination with existing chemotherapeutics .

Mechanism of Action

The mechanism of action of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one is unique due to its combination of isoxazole, piperidine, and benzyl groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

The compound 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one is a complex organic molecule exhibiting significant biological activity. This article reviews its pharmacological potential, focusing on its anticancer properties and other biological effects.

Chemical Structure and Properties

The molecular formula for this compound is C22H22ClN5O2C_{22}H_{22}ClN_{5}O_{2} with a molecular weight of approximately 419.86 g/mol. The presence of the 1,2,4-oxadiazole moiety is particularly noteworthy due to its established role in enhancing biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the one discussed have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]MCF-70.48Induces apoptosis via caspase activation
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]HCT1160.78Cell cycle arrest at G1 phase

These findings indicate that the presence of an electron-withdrawing group (EWG), such as the chlorophenyl group in this compound, significantly enhances its biological activity against cancer cells by promoting apoptosis and inhibiting cell proliferation .

The proposed mechanism involves the interaction of the compound with specific cellular targets leading to:

  • Increased caspase activity : This is crucial for initiating the apoptotic pathway.
  • Cell cycle arrest : The compound has been shown to halt cell cycle progression at the G1 phase in MCF-7 cells .

Case Studies

A notable study evaluated several oxadiazole derivatives for their anticancer properties. The derivatives exhibited varying degrees of cytotoxicity with IC50 values ranging from 0.12 to 2.78 µM against different cancer cell lines including MCF-7 and A549. The study concluded that structural modifications could enhance potency and selectivity .

Additionally, another research highlighted that compounds containing oxadiazole rings demonstrated significant antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, suggesting a broader pharmacological profile .

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